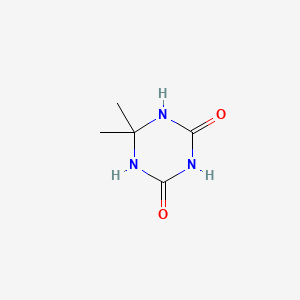
6,6-Dimethyl-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound with a triazine ring structure It is characterized by the presence of two carbonyl groups at positions 2 and 4, and two methyl groups at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,6-Dimethyl-1,3,5-triazinane-2,4-dione can be synthesized via the reaction between N,N′-dimethylthiourea and trichloroacetyl isocyanate in dichloromethane . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound is confirmed using techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and single-crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves similar routes as those used in laboratory settings, with scaling up of the reaction conditions and optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-1,3,5-triazinane-2,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound has a similar triazine ring structure but with allyl groups instead of methyl groups.
1,3,5-Triazinane-2,4-dione: This compound lacks the methyl groups at position 6, making it structurally simpler.
Uniqueness
6,6-Dimethyl-1,3,5-triazinane-2,4-dione is unique due to the presence of two methyl groups at position 6, which can influence its chemical reactivity and physical properties
Eigenschaften
CAS-Nummer |
142528-68-5 |
|---|---|
Molekularformel |
C5H9N3O2 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
6,6-dimethyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c1-5(2)7-3(9)6-4(10)8-5/h1-2H3,(H3,6,7,8,9,10) |
InChI-Schlüssel |
AOMHTVPATDFKIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NC(=O)NC(=O)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
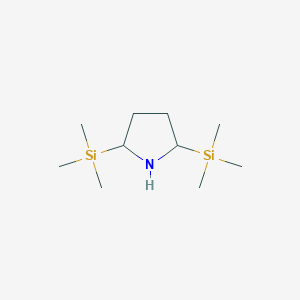
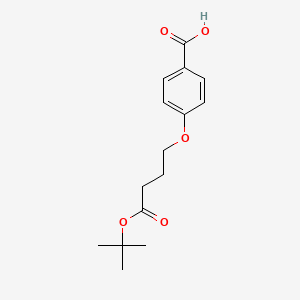
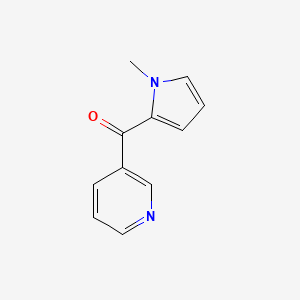

![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)

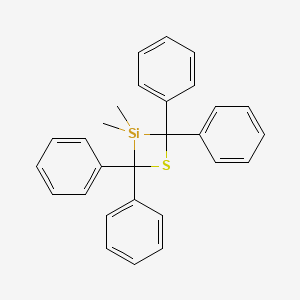
![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)


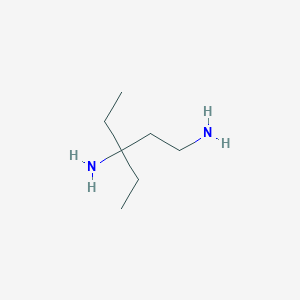

![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
